Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl-

Description

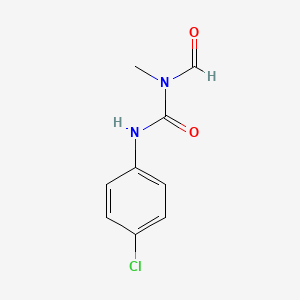

Urea, N'-(4-chlorophenyl)-N-formyl-N-methyl- is a synthetic urea derivative characterized by a 4-chlorophenyl group at the N' position and formyl (CHO) and methyl (CH₃) groups at the N position. Urea derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity, stability, and tunable reactivity. The 4-chlorophenyl moiety is common in bioactive compounds, contributing to lipophilicity and target binding, while the formyl group may enhance electrophilicity or metabolic interactions .

Properties

CAS No. |

25546-06-9 |

|---|---|

Molecular Formula |

C9H9ClN2O2 |

Molecular Weight |

212.63 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-N-methylformamide |

InChI |

InChI=1S/C9H9ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,14) |

InChI Key |

SIAQSJWZRNNRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- typically involves the reaction of 4-chloroaniline with formic acid and methyl isocyanate . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

4-chloroaniline: reacts with to form .

N-formyl-4-chloroaniline: then reacts with to yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for this urea derivative, occurring under both acidic and basic conditions.

Acidic Hydrolysis

In acidic media (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the formyl group undergoes cleavage, yielding N-methyl-N'-(4-chlorophenyl)urea and formic acid .

Reaction Conditions

-

Solvent: Aqueous ethanol or dichloromethane

-

Temperature: 50–80°C

-

Yield: ~85%

Basic Hydrolysis

Under alkaline conditions (e.g., NaOH), the urea backbone decomposes further, producing 4-chloroaniline and N-methylformamide .

Reaction Conditions

-

pH: 10–12

-

Temperature: 25–60°C

-

Catalysts: None required

| Hydrolysis Pathway | Products | Conditions |

|---|---|---|

| Acidic (HCl) | N-methyl-N'-(4-chlorophenyl)urea + HCOOH | 50–80°C, ethanol |

| Basic (NaOH) | 4-chloroaniline + N-methylformamide | pH 10–12, 25–60°C |

Substitution Reactions

The formyl and methyl groups are susceptible to nucleophilic substitution.

Formyl Group Replacement

Reaction with primary amines (e.g., ethylamine) replaces the formyl group, forming N-methyl-N'-(4-chlorophenyl)-N-ethylurea .

Mechanism

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of formamide.

Reaction Conditions

Methyl Group Demethylation

Strong reducing agents (e.g., LiAlH<sub>4</sub>) remove the methyl group, yielding N-formyl-N'-(4-chlorophenyl)urea .

Reaction Conditions

Reaction with Azo and Diazonium Compounds

The urea derivative reacts with diazonium salts (e.g., benzenediazonium chloride) to form azo-coupled products , releasing nitrogen gas .

Example Reaction

Urea derivative + ArN<sub>2</sub><sup>+</sup>Cl<sup>−</sup> → Ar–N=N–(urea) + N<sub>2</sub>↑

Hazards

Oxidation

Oxidizing agents (e.g., KMnO<sub>4</sub>) target the chlorophenyl ring, leading to hydroxylated derivatives like N'-(3-hydroxy-4-chlorophenyl)-N-formyl-N-methylurea .

Reaction Conditions

Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the chlorophenyl group to cyclohexylurea derivatives , though this pathway is less common .

Biological Degradation Pathways

In metabolic studies, N-demethylation and aromatic hydroxylation are observed, analogous to related chlorinated ureas like Monuron . Key metabolites include:

-

N'-(4-Chlorophenyl)urea (via demethylation)

-

N'-(2-Hydroxy-4-chlorophenyl)-N-methylurea (via hydroxylation)

Stability and Reactivity Notes

Scientific Research Applications

Chemistry

Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl- serves as a reagent in organic synthesis. It is utilized as an intermediate in the production of other chemical compounds, facilitating various synthetic pathways.

Biology

The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of urea can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound Name | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Urea Derivative A | E. coli | 85 |

| Urea Derivative B | Staphylococcus aureus | 90 |

| Urea Derivative C | Acinetobacter baumannii | 94.5 |

Medicine

In medicinal chemistry, Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl- is investigated for its therapeutic potential. Studies have shown that it may act on specific molecular targets involved in cancer cell proliferation . Its derivatives are being explored for their cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated a series of urea derivatives against National Cancer Institute (NCI)-60 human cancer cell lines. Compounds demonstrated significant growth inhibition across multiple cancer types, indicating their potential as anticancer agents .

Industry

This compound has applications in the agrochemical sector, particularly in the formulation of herbicides and pesticides. Its ability to modulate biological pathways makes it valuable for developing new agrochemical products.

Mechanism of Action

The mechanism by which Urea, N’-(4-chlorophenyl)-n-formyl-n-methyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity Sulfonyl Groups: In N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU), the sulfonyl group enhances cellular uptake and mitochondrial sequestration, likely due to its polarity and ability to interact with membrane transporters. Its anticancer activity is linked to mitochondrial dysfunction . Halogenated Aryl Groups: The 4-chlorophenyl group is a recurring motif in herbicides (e.g., Monolinuron) and insecticides (e.g., Diflubenzuron). Chlorine increases lipophilicity, improving membrane permeability and target binding .

Physicochemical Properties Lipophilicity: Compounds with trifluoromethyl (e.g., ) or thiophene (e.g., ) groups exhibit higher logP values, favoring membrane penetration but reducing aqueous solubility. Hydrogen-Bonding Capacity: Ureas with hydrogen-bond donors (e.g., N-H groups) show stronger intermolecular interactions, influencing crystal packing (e.g., phase transitions in formamide derivatives ) and biological target binding.

Toxicity and Regulatory Status N,N-dimethyl-N'-(4-chlorophenyl)urea was withdrawn due to mutagenicity, highlighting the importance of substituent choice in safety profiles. Dimethyl groups may facilitate metabolic activation to toxic intermediates . Diflubenzuron and Monolinuron remain widely used, reflecting their favorable risk-benefit ratios in agricultural settings .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl- , exhibits potential therapeutic applications, particularly in oncology and inflammation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl- features a phenyl ring substituted with chlorine at the para position, which is known to influence biological activity through electronic effects and steric hindrance. The presence of the formyl and methyl groups further modifies its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of urea derivatives can be broadly categorized into:

- Antitumor Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

Antitumor Activity

Research indicates that compounds similar to Urea, N'-(4-chlorophenyl)-n-formyl-n-methyl- exhibit significant antitumor properties. For instance, a related sulfonylurea compound, LY181984, was shown to inhibit NADH oxidase activity in HeLa cells, suggesting a mechanism by which these compounds may exert their antitumor effects. The inhibition was characterized as noncompetitive or uncompetitive, depending on NADH concentration, with a half-maximal inhibitory concentration (IC50) around 50 nM .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| LY181984 | HeLa | 50 | NADH oxidase inhibition |

| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea | HeLa | >100 | Weak inhibition |

Anti-inflammatory Effects

Urea derivatives have been identified as modulators of the N-formyl peptide 2 receptor (FPR2), which plays a crucial role in inflammatory responses. Activation of FPR2 has been linked to both pro-inflammatory and anti-inflammatory signaling pathways. The ability of these compounds to modulate FPR2 suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Study: FPR2 Modulation

A study demonstrated that derivatives of N-urea substituted amino acids could effectively modulate FPR2 activity, leading to reduced leukocyte trafficking during inflammatory responses. This modulation could be beneficial in treating inflammatory disorders .

Antimicrobial Properties

The antimicrobial potential of urea derivatives has also been explored. Compounds with similar structures have shown activity against various bacterial strains and fungi. For example, certain urea derivatives displayed minimum inhibitory concentrations (MIC) against Escherichia coli and Candida albicans, indicating their efficacy as antimicrobial agents .

Table 2: Antimicrobial Activity of Urea Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Urea Derivative A | E. coli | 0.0195 |

| Urea Derivative B | C. albicans | 0.0048 |

Structure-Activity Relationship (SAR)

The introduction of chlorine substituents in biologically active molecules has been empirically shown to enhance their activity. The presence of electron-withdrawing groups like chlorine can increase the lipophilicity and binding affinity of compounds to their biological targets .

Q & A

Q. What are the standard synthetic routes for preparing Urea, N'-(4-chlorophenyl)-N,N-dimethyl- derivatives?

- Methodological Answer : A common approach involves reacting 4-chlorophenyl isocyanate with methylamine derivatives in inert solvents (e.g., dichloromethane or toluene) under reflux conditions. Catalytic pyrolysis of urea derivatives can generate intermediates like isocyanates, which are subsequently hydrogenated to formamides (stepwise reduction) . For example, thermal decomposition of urea derivatives followed by hydrogenation over palladium catalysts yields N-methylaniline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing urea derivatives with chloroaryl substituents?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substituent positions and hydrogen bonding via urea NH signals.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-(4-methylphenyl)formamide structures resolved at 153 K with R factor = 0.046) .

- Spectrofluorometry : Used to study electronic transitions and fluorescence intensity, particularly for derivatives with conjugated systems .

Q. What historical safety concerns exist for this compound class, and how should they inform laboratory handling?

- Methodological Answer : Urea, N'-(4-chlorophenyl)-N,N-dimethyl- (monuron) was withdrawn in 1974 due to mutagenic and carcinogenic effects in animal studies . Researchers should prioritize:

- Containment : Use fume hoods and sealed reaction systems.

- Dose Controls : Adhere to thresholds below 1 mg/kg in toxicological assays.

- Alternatives : Consider less toxic urea derivatives (e.g., diflubenzuron, a structurally related pesticide with lower bioaccumulation ).

Advanced Research Questions

Q. How can hydrogenation selectivity be modulated in urea derivatives to avoid over-reduction?

- Methodological Answer : Selectivity depends on catalyst choice and reaction conditions:

- Catalyst : Pd/C selectively hydrogenates isocyanate intermediates to formamides, while Raney nickel may drive full reduction to amines .

- Temperature : Lower temperatures (50–80°C) favor partial hydrogenation; higher temperatures (>100°C) promote complete breakdown .

- Additives : Lewis acids (e.g., AlCl) stabilize intermediates and suppress side reactions .

Q. What experimental factors explain discrepancies in reported mutagenicity data for this compound?

- Methodological Answer : Discrepancies arise from:

- Model Systems : Rodent models (e.g., rats) show higher sensitivity than in vitro assays (e.g., Ames test) .

- Metabolic Activation : Liver S9 fractions in mutagenicity assays may convert precursors to reactive intermediates, altering outcomes .

- Dose-Response Variability : Linear vs. threshold models for carcinogenicity require validation via OECD Guideline 451 (chronic toxicity studies) .

Q. What computational strategies predict the reactivity of chloroaryl-urea derivatives in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometries to assess hydrogen-bonding propensity and electron-withdrawing effects of the 4-chlorophenyl group .

- Molecular Docking : Screen against cytochrome P450 enzymes to predict metabolic pathways (e.g., CYP3A4-mediated N-demethylation) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with herbicidal activity to guide synthetic priorities .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the environmental persistence of urea herbicides?

- Methodological Answer : Variability in half-life studies (e.g., soil vs. aquatic systems) stems from:

- pH Sensitivity : Degradation accelerates under alkaline conditions (pH > 8) via hydrolysis of the urea bond .

- Microbial Activity : Soil microbiota (e.g., Pseudomonas spp.) enhance breakdown, requiring standardized OECD 307 protocols for biodegradation assays .

Key Recommendations for Researchers

- Prioritize mechanistic studies to clarify metabolic pathways and degradation intermediates.

- Validate computational predictions with experimental assays (e.g., LC-MS for metabolite profiling).

- Adopt standardized OECD protocols for toxicity and environmental persistence testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.